molecular formula C11H6ClN3 B2733760 3-Chloro-6-phenylpyridazine-4-carbonitrile CAS No. 94011-64-0

3-Chloro-6-phenylpyridazine-4-carbonitrile

Cat. No. B2733760
CAS RN: 94011-64-0
M. Wt: 215.64
InChI Key: NYUXYSKLVIYNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-phenylpyridazine-4-carbonitrile (3-CPPC) is a novel small molecule that has recently been synthesized and studied for its potential scientific applications in both laboratory and clinical settings. 3-CPPC has a unique structure and properties that make it an attractive candidate for a wide range of applications, including drug discovery and development, biochemistry and physiology research, and as a potential therapeutic agent.

Scientific Research Applications

Chemical Transformations and Synthesis

3-Chloro-6-phenylpyridazine-4-carbonitrile plays a significant role in chemical transformations. It is involved in the synthesis of functionalized 3-aminopyridazines through an ANRORC mechanism, where it undergoes nucleophilic addition, ring opening, and intramolecular ring closure to form various pyridazine derivatives (Rykowski, Wolińska, & Plas, 2000). Additionally, it's used in the formation of pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives, showcasing its versatility in the synthesis of novel heterocyclic compounds (Abdel Moneam, 2004).

Spectroscopic Analysis and Optical Properties

Studies on derivatives of this compound, like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, provide insights into their structural and optical properties. X-ray analysis, IR, NMR, and electronic spectroscopy have been employed to study these properties, revealing detailed information about their molecular structure and optical behavior, such as UV–vis absorption and fluorescence (Jukić et al., 2010).

Synthesis of Bioactive Compounds

Compounds derived from this compound are used to create bioactive heterocycles. For instance, derivatives like 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have shown potential in synthesizing various heterocyclic systems with potential antimicrobial properties (El-ziaty, Bassioni, Hassan, & Derbala, 2018).

properties

IUPAC Name

3-chloro-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-9(7-13)6-10(14-15-11)8-4-2-1-3-5-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUXYSKLVIYNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.5 g of the product obtained in Example 1 are dissolved in 20 ml of phosphorus oxychloride and the solution is then heated at 80° C. for 5 hours. The mixture is poured into 50 ml of water. A precipitate appears, which is filtered off and dried.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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